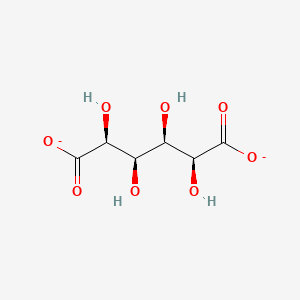
prostaglandin I3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prostaglandin I3 is a member of the prostaglandin family, which are bioactive lipid compounds derived from fatty acids. Prostaglandins play crucial roles in various physiological processes, including inflammation, blood flow regulation, and the modulation of smooth muscle activity. This compound, in particular, is known for its potent vasodilatory and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of prostaglandins, including prostaglandin I3, typically involves complex multi-step processes. One common approach is the chemoenzymatic synthesis, which combines chemical and enzymatic steps to achieve high stereoselectivity and yield. For instance, a unified synthesis strategy involves the use of dichloro-containing bicyclic ketones, followed by stereoselective oxidation and reduction steps .
Industrial Production Methods: Industrial production of prostaglandins often employs biocatalysis due to its efficiency and selectivity. Key transformations in the industrial synthesis include regioselective p-phenylbenzoylation and stereoselective oxidation using Baeyer–Villiger monooxygenase .
Analyse Chemischer Reaktionen
Types of Reactions: Prostaglandin I3 undergoes various chemical reactions, including:
Reduction: Reduction reactions typically involve the addition of hydrogen atoms, often using reagents like sodium borohydride or catalytic hydrogenation.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen, and Baeyer–Villiger monooxygenase.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or keto derivatives, while reduction can yield fully saturated compounds .
Wissenschaftliche Forschungsanwendungen
Prostaglandin I3 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and reduction mechanisms.
Biology: Investigated for its role in cell signaling and regulation of inflammatory responses.
Medicine: Explored for its potential therapeutic effects in treating conditions like pulmonary arterial hypertension and other cardiovascular diseases
Industry: Utilized in the development of pharmaceuticals and as a reference compound in analytical methods.
Wirkmechanismus
Prostaglandin I3 exerts its effects primarily through binding to specific G-protein-coupled receptors on the surface of target cells. This binding activates intracellular signaling pathways that lead to various physiological responses, such as vasodilation and inhibition of platelet aggregation. The molecular targets include receptors like the prostacyclin receptor, which mediates the vasodilatory effects .
Vergleich Mit ähnlichen Verbindungen
Prostaglandin E2: Known for its role in inflammation and pain perception.
Prostaglandin F2α: Involved in smooth muscle contraction and regulation of intraocular pressure.
Prostaglandin D2: Plays a role in sleep regulation and allergic responses
Uniqueness: Prostaglandin I3 is unique due to its potent vasodilatory and anti-inflammatory properties, which make it particularly valuable in the treatment of cardiovascular conditions. Unlike other prostaglandins, it has a more pronounced effect on inhibiting platelet aggregation and promoting blood flow .
Eigenschaften
CAS-Nummer |
68794-57-0 |
|---|---|
Molekularformel |
C20H30O5 |
Molekulargewicht |
350.4 g/mol |
IUPAC-Name |
(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(1E,3S,5Z)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]pentanoic acid |
InChI |
InChI=1S/C20H30O5/c1-2-3-4-7-14(21)10-11-16-17-12-15(8-5-6-9-20(23)24)25-19(17)13-18(16)22/h3-4,8,10-11,14,16-19,21-22H,2,5-7,9,12-13H2,1H3,(H,23,24)/b4-3-,11-10+,15-8-/t14-,16+,17+,18+,19-/m0/s1 |
InChI-Schlüssel |
NCYSTSFUYSFMEO-OBLTVXDOSA-N |
SMILES |
CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |
Isomerische SMILES |
CC/C=C\C[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/CCCC(=O)O)/O2)O)O |
Kanonische SMILES |
CCC=CCC(C=CC1C(CC2C1CC(=CCCCC(=O)O)O2)O)O |
Synonyme |
PGI3 prostaglandin I3 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3E)-N-[(2R)-2-hydroxy-3-piperidin-1-ylpropoxy]-1-oxidopyridin-1-ium-3-carboximidoyl chloride](/img/structure/B1237123.png)

![2-(4-Methoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1237126.png)
![(1S,13S)-16,17-dimethoxy-6-propan-2-yl-2,7,20-trioxapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-3(11),4(8),9,14,16,18-hexaen-12-one](/img/structure/B1237128.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1237129.png)
![2-Amino-1-[1-(carbamohydrazonoylhydrazinylidene)propan-2-ylideneamino]guanidine](/img/structure/B1237131.png)








